N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 405925-54-4
VCID: VC7410192
InChI: InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18)
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I
Molecular Formula: C14H9IN2OS
Molecular Weight: 380.2

N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide

CAS No.: 405925-54-4

Cat. No.: VC7410192

Molecular Formula: C14H9IN2OS

Molecular Weight: 380.2

* For research use only. Not for human or veterinary use.

N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide - 405925-54-4

Specification

CAS No. 405925-54-4
Molecular Formula C14H9IN2OS
Molecular Weight 380.2
IUPAC Name N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C14H9IN2OS/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18)
Standard InChI Key NIRAYUDKGGLOMV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide, reflects its three primary components:

  • Benzothiazole core: A bicyclic system with a benzene ring fused to a thiazole (sulfur and nitrogen-containing heterocycle).

  • 4-Iodophenyl group: A phenyl ring substituted with an iodine atom at the para position.

  • Carboxamide linker: Connects the benzothiazole and iodophenyl groups via an amide bond.

The SMILES notation (C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)I) and InChIKey (NIRAYUDKGGLOMV-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical features.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC14H9IN2OS\text{C}_{14}\text{H}_{9}\text{IN}_{2}\text{OS}
Molecular Weight380.2 g/mol
CAS Registry Number405925-54-4
IUPAC NameN-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide
SolubilityNot publicly available
PubChem CID1186308

The iodine atom introduces significant steric bulk and polarizability, influencing solubility and intermolecular interactions.

Synthesis and Optimization

Synthetic Pathways

The primary synthesis route involves coupling 1,3-benzothiazole-2-carboxylic acid with 4-iodoaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) or chloroformates. A representative reaction is:

Benzothiazole-2-carboxylic acid+4-IodoanilineCoupling AgentN-(4-Iodophenyl)-1,3-benzothiazole-2-carboxamide\text{Benzothiazole-2-carboxylic acid} + \text{4-Iodoaniline} \xrightarrow{\text{Coupling Agent}} \text{N-(4-Iodophenyl)-1,3-benzothiazole-2-carboxamide}

Key Considerations:

  • Coupling Efficiency: Yields depend on the coupling agent, solvent (e.g., DMF or THF), and reaction time.

  • Purification: Column chromatography or recrystallization is typically required to isolate the product.

Green Chemistry Approaches

While traditional methods use organic solvents, recent trends emphasize eco-friendly alternatives. For example, the synthesis of analogous carboxamides has employed ethanol under ambient conditions, achieving yields up to 90% . Adapting such methods could enhance the sustainability of N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide production.

Biological Activities and Mechanisms

Anticancer Properties

Benzothiazole derivatives inhibit cancer cell proliferation by interfering with DNA replication or protein synthesis. The iodophenyl group’s electron-withdrawing nature could modulate binding to kinases or topoisomerases, though specific mechanistic studies for this compound are lacking.

Anti-Inflammatory Applications

Carboxamide-containing benzothiazoles suppress pro-inflammatory cytokines (e.g., TNF-α and IL-6). Molecular docking studies of similar compounds suggest interactions with COX-2 or NF-κB pathways , but experimental validation is needed for this derivative.

Computational and Pharmacological Insights

Molecular Docking Studies

While direct data for N-(4-iodophenyl)-1,3-benzothiazole-2-carboxamide are unavailable, analogous carboxamides show strong binding affinities to viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) with binding energies ranging from −6.54 to −7.33 kcal/mol . The iodine atom’s polarizability may improve target engagement through halogen bonding.

ADMET Profiling

Predicted properties include:

  • Absorption: Moderate gastrointestinal permeability due to the carboxamide group.

  • Metabolism: Susceptible to hepatic CYP450 oxidation.

  • Toxicity: Potential hepatotoxicity at high doses, common to iodinated aromatics .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

  • Neurodegenerative Diseases: Benzothiazoles like PBT2 show efficacy in Alzheimer’s models .

  • Antiviral Applications: Structural similarities to thiadiazole carboxamides warrant testing against viral proteases .

Experimental Validation Needs

  • In Vivo Efficacy: Pharmacokinetic and toxicity studies in animal models.

  • Structure-Activity Relationships (SAR): Modifying the iodine position or substituting it with other halogens.

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